molecular formula C19H21NO6 B2531863 Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate CAS No. 370852-01-0

Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate

Cat. No.: B2531863
CAS No.: 370852-01-0
M. Wt: 359.378
InChI Key: MQPIFLDFZUCYGW-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate is a spirocyclic compound characterized by a 1,5-dioxaspiro[5.5]undecane core conjugated with an ethyl benzoate moiety via a methyleneamino linker. The spirocyclic architecture imparts structural rigidity and unique electronic properties due to the presence of ketone groups and extended conjugation.

Properties

IUPAC Name

ethyl 4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-2-24-16(21)13-6-8-14(9-7-13)20-12-15-17(22)25-19(26-18(15)23)10-4-3-5-11-19/h6-9,12,20H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPIFLDFZUCYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 2,4-dioxo-1,5-dioxaspiro[5.5]undecane with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can modulate biological pathways. The spiro structure allows for unique binding interactions, potentially leading to specific biological effects.

Comparison with Similar Compounds

DBH (5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate)

  • Structure : Combines a benzimidazolium cation and two 1,5-dioxaspiro[5.5]undecane anions, forming a 2D hydrogen-bonded framework (O–H⋯O and N–H⋯O interactions) .
  • Crystallography : Triclinic, P-1 space group; molecular assembly driven by hydrogen bonds and π-π stacking .
  • Computational Studies : DFT/B3LYP/6-311G(d,p) calculations validated experimental FT-IR and electronic spectra, confirming the spirocyclic core's stability and conjugation effects .
  • Thermodynamic Properties: Higher thermal stability due to extensive hydrogen bonding compared to non-spiro analogs .

Comparison with Target Compound :

  • Hydrogen-bonding capacity is lower (2 donors vs. multiple donors in DBH), which may affect crystallinity and solubility.

Ethyl Benzoate Derivatives with Varied Substituents

Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG)

  • Structure : Features a 2-hydroxyphenylmethyl group instead of the spirocyclic moiety.
  • Key Properties: Strong hydrogen-bonding via phenolic -OH, leading to dense crystal packing .

Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (VABTAV)

  • Structure : Bulky di-tert-butyl groups introduce steric hindrance, reducing crystal symmetry .
  • Key Properties : Enhanced lipophilicity compared to WEFQEG, with weaker hydrogen bonding due to steric shielding of the -OH group .

Comparison with Target Compound :

  • The spirocyclic core in the target compound replaces hydroxyl or bulky substituents, favoring π-conjugation over hydrogen bonding.
  • Rigidity from the spiro system may increase melting points relative to WEFQEG/VABTAV.

Ethyl Benzoates with Heterocyclic/Aromatic Substituents

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)

  • Structure : Pyridazine ring introduces aromaticity and planar geometry.
  • Key Properties : π-π stacking dominates intermolecular interactions, enhancing solubility in polar solvents .

Ethyl 4-(carbamoylamino)benzoate

  • Structure: Carbamoylamino group (-NH-C(=O)-NH₂) provides strong hydrogen-bonding sites.
  • Key Properties : High polarity and water solubility compared to spirocyclic analogs .

Comparison with Target Compound :

  • The spirocyclic core’s conjugated ketones may lead to redshifted UV-Vis absorption compared to pyridazine derivatives .
  • Lower polarity than carbamoylamino derivatives could reduce aqueous solubility.

Data Tables

Table 1. Structural and Physical Property Comparison

Compound Molecular Weight Hydrogen Bond Donors/Acceptors Crystal System Notable Features
Target Compound ~393.4* 2 donors, 6 acceptors Unknown Rigid spirocore, conjugated ketones
DBH 516.48 5 donors, 10 acceptors Triclinic (P-1) 2D framework, DFT-validated stability
WEFQEG 285.31 2 donors, 3 acceptors Unknown Phenolic -OH enhances H-bonding
I-6230 337.37 1 donor, 5 acceptors Unknown Pyridazine enables π-π stacking

*Estimated based on formula C₁₉H₂₁NO₆.

Research Findings and Implications

  • Crystallography : Spirocyclic compounds like DBH exhibit well-defined 2D/3D frameworks due to hydrogen bonding and π-interactions. The target compound’s lack of ionic groups may result in less ordered packing .
  • Electronic Properties : Conjugation in the spirocyclic core correlates with distinct UV-Vis profiles, as seen in DBH’s experimental vs. DFT spectra . Similar studies on the target compound are needed to confirm its optical behavior.
  • Thermodynamics: DBH’s thermal stability (~200°C decomposition) suggests spirocyclic systems resist thermal stress better than non-cyclic analogs .

Biological Activity

Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate, identified by its CAS number 370852-01-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antioxidant, and possible antiviral properties.

The compound's chemical structure is characterized by a complex spirocyclic framework, which is often associated with significant biological activity. Below are some key physical properties:

PropertyValue
Molecular FormulaC19_{19}H21_{21}N O6_{6}
Molecular Weight359.373 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point590.4 ± 50.0 °C
Flash Point310.8 ± 30.1 °C
LogP1.75

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives of the spiro[5.5]undecane system have shown effectiveness against various bacterial strains and fungi.

  • Case Study: Antibacterial Activity
    • A study on related compounds demonstrated a broad spectrum of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results particularly against Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action
    • The proposed mechanism includes disruption of bacterial cell membranes and inhibition of essential enzymes involved in bacterial cell wall synthesis.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

  • DPPH Radical Scavenging Assay : The compound exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.
  • Ferric Reducing Antioxidant Power (FRAP) Assay : Results indicated that the compound effectively reduces ferric ions to ferrous ions, showcasing its capacity to act as an electron donor.

Q & A

Q. What advanced chromatographic techniques improve separation of stereoisomers or degradation products?

  • Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. For degradation studies, couple LC-MS with collision-induced dissociation (CID) to identify byproducts .

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